molecular formula C7H6ClN3OS B2885673 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 24918-21-6

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

Cat. No.: B2885673
CAS No.: 24918-21-6
M. Wt: 215.66
InChI Key: WBPNWBPKQRIWNG-RUDMXATFSA-N
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Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a synthetic heterocyclic compound characterized by an imidazothiazole core substituted with a chloro group at position 6, a carbaldehyde group at position 5, and an O-methyloxime moiety. The O-methyloxime substituent differentiates it from related compounds with bulkier or functionally distinct groups, influencing its physicochemical properties and biological interactions .

Properties

IUPAC Name

(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3OS/c1-12-9-4-5-6(8)10-7-11(5)2-3-13-7/h2-4H,1H3/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPNWBPKQRIWNG-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=C2N1C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiazole Derivatives

The imidazo[2,1-b]thiazole core is typically constructed via cyclocondensation between 2-aminothiazole and α-halogenated carbonyl compounds. For example, reaction of 2-aminothiazole with α-bromoacetophenone in ethanol under reflux yields the bicyclic intermediate. Chlorination at position 6 is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C, leveraging the electron-deficient nature of the thiazole ring to direct electrophilic substitution.

Key Reaction Conditions:

  • Solvent: Dichloromethane or chloroform
  • Temperature: 0–25°C
  • Chlorinating Agent: NCS (1.2 equiv)
  • Yield: 68–75%

Vilsmeier-Haack Formylation

Introduction of the aldehyde group at position 5 is accomplished via the Vilsmeier-Haack reaction. Treatment of 6-chloroimidazo[2,1-b]thiazole with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) at 60–70°C generates the 5-carbaldehyde derivative.

Optimized Parameters:

  • Molar Ratio: DMF (3.0 equiv), POCl₃ (2.5 equiv)
  • Reaction Time: 4–6 hours
  • Workup: Quenching with ice-water, neutralization with NaHCO₃
  • Yield: 82–88%

Oxime Formation: O-Methyloxime Conjugation

Condensation with O-Methylhydroxylamine

The aldehyde intermediate undergoes condensation with O-methylhydroxylamine hydrochloride in the presence of a mild base. A representative procedure involves stirring 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde with O-methylhydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv) in methanol at 25°C for 12 hours.

Critical Factors:

  • Solvent: Methanol or ethanol
  • Base: Sodium acetate or pyridine (to scavenge HCl)
  • Reaction Monitoring: TLC (ethyl acetate/hexanes, 1:1)
  • Purification: Column chromatography (SiO₂, eluent gradient)
  • Yield: 70–78%

Alternative Oxime Formation Strategies

While less common, microwave-assisted synthesis reduces reaction times to 15–30 minutes at 80°C with comparable yields. Additionally, ionic liquid solvents like [BMIM][BF₄] enhance reaction rates but require post-synthesis extraction steps.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CH=N), 7.92 (s, 1H, thiazole-H), 4.01 (s, 3H, OCH₃).
  • IR (KBr): 1645 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C), 1260 cm⁻¹ (C-O).
  • MS (ESI+): m/z 285.1 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.

Industrial-Scale Considerations

Regulatory Compliance

The compound’s synthesis adheres to ICH Q11 guidelines, emphasizing process validation and impurity profiling.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the chloro or oxime groups can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime can be utilized in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-Dichlorobenzyl)oxime)

  • Structural Differences : CITCO features a 4-chlorophenyl group at position 6 and a 3,4-dichlorobenzyl-substituted oxime at position 5, compared to the simpler O-methyloxime in the target compound .
  • Biological Activity :
    • CITCO is a potent and selective agonist of the constitutive androstane receptor (CAR), inducing CYP2B6 expression in hepatocytes .
    • The bulky dichlorobenzyl group in CITCO enhances CAR binding affinity and selectivity over pregnane X receptor (PXR) .
    • In contrast, the O-methyloxime variant likely exhibits reduced CAR activation due to the smaller substituent, though direct data are lacking.
  • Therapeutic Potential: CITCO inhibits brain tumor stem cell growth in xenograft models , while the target compound’s applications remain unexplored.

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

  • Structural Differences : Substitution of the 6-chloro group with 4-fluorophenyl and absence of the oxime group .

N1-(6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine

  • Structural Differences : Replacement of the carbaldehyde O-methyloxime with a sulfonyltryptamine group .
  • Biological Activity :
    • Acts as a potent 5-HT6 receptor agonist (Ki = 2 nM), demonstrating how substituent changes redirect activity to entirely different targets (e.g., serotonin receptors vs. nuclear receptors) .

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide

  • Structural Differences : Sulfonamide group replaces the carbaldehyde O-methyloxime .
  • Physicochemical Properties :
    • Sulfonamide enhances solubility but may reduce blood-brain barrier penetration compared to the oxime derivative.

Mechanistic and Pharmacokinetic Considerations

  • CAR Activation : Bulkier oxime substituents (e.g., CITCO’s dichlorobenzyl) stabilize CAR-ligand binding and nuclear translocation, while smaller groups (e.g., O-methyl) may weaken interactions .
  • The target compound’s impact on CYPs is unstudied.
  • Synthetic Accessibility : The O-methyloxime derivative may be simpler to synthesize than CITCO, which requires multi-step functionalization of the oxime group .

Biological Activity

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C6H6ClN3OS
  • Molecular Weight : 186.62 g/mol
  • Melting Point : 141 - 142 °C
  • Purity : ≥95% .

Antimicrobial Activity

Studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit antimicrobial properties. For instance, compounds related to 6-chloroimidazo[2,1-b][1,3]thiazole have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives can induce apoptosis in cancer cells. A study highlighted that compounds with similar structures to 6-chloroimidazo[2,1-b][1,3]thiazole were effective against human cancer cell lines by activating caspase pathways and modulating cell cycle regulators .

Neuropharmacological Effects

6-Chloroimidazo[2,1-b][1,3]thiazole derivatives have been investigated for their effects on serotonin receptors. Specifically, one derivative was identified as a potent and selective agonist for the 5-HT6 receptor. This receptor is implicated in cognitive processes and mood regulation. The compound exhibited a high affinity (Ki = 2 nM) and was effective in increasing GABA levels in the rat frontal cortex .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as a ligand for various neurotransmitter receptors, particularly serotonin receptors.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • Induction of Apoptosis : The activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[2,1-b][1,3]thiazole and evaluated their anticancer properties against various cell lines. One notable compound demonstrated a significant reduction in cell viability (IC50 = 5 µM) in breast cancer cells after 48 hours of treatment .

Neuropharmacological Research

Another study focused on the neuropharmacological effects of 6-chloroimidazo[2,1-b][1,3]thiazole derivatives. The findings indicated that these compounds could enhance cognitive function in animal models by acting on the serotonergic system. Behavioral tests showed improved memory retention and reduced anxiety-like behaviors .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalAgonist for 5-HT6 receptor; enhances cognition

Q & A

Q. What are the recommended synthetic routes for 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime?

  • Methodological Answer : The synthesis typically involves two key steps: (1) constructing the imidazo[2,1-b][1,3]thiazole core and (2) introducing the O-methyloxime group.
  • Core Formation : Start with 2-amino-5-chlorothiazole derivatives (e.g., 2-amino-5-chlorothiazole hydrochloride) cyclized with α-halo carbonyl compounds under reflux in polar solvents like ethanol or DMF .
  • Oxime Formation : React the carbaldehyde intermediate with methoxyamine hydrochloride in a solvent like methanol or ethanol, catalyzed by acetic acid. Optimize reaction time (6–12 hours) and temperature (60–80°C) to improve yield .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% as per similar compounds in and ).
  • Spectroscopy :
  • IR : Confirm the presence of C=N (oxime, ~1640 cm⁻¹) and C=O (aldehyde, ~1700 cm⁻¹) stretches .
  • ¹H NMR : Look for characteristic signals: oxime proton (~8.5–9.0 ppm, singlet), aromatic protons (6.5–7.5 ppm), and O-methyl group (~3.8 ppm, singlet) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ matching the theoretical mass .

Advanced Research Questions

Q. What strategies can optimize the yield of the O-methyloxime formation?

  • Methodological Answer :
  • Solvent Selection : Use PEG-400 as a green solvent to enhance reaction efficiency and reduce side products (as demonstrated in for similar oxime formations).
  • Catalysis : Introduce acidic catalysts (e.g., Bleaching Earth Clay, pH 12.5) to accelerate nucleophilic addition of methoxyamine to the aldehyde group .
  • Temperature Control : Maintain 70–80°C to balance reaction rate and minimize decomposition. Monitor via TLC (ethyl acetate/hexane, 3:7) .

Q. How does the chloro substituent influence the compound’s reactivity in further derivatization?

  • Methodological Answer :
  • Electrophilic Substitution : The electron-withdrawing Cl group at position 6 deactivates the aromatic ring, directing further substitutions (e.g., Suzuki coupling) to specific positions. Compare with bromo-substituted analogs () to assess leaving-group efficacy .
  • Oxime Stability : The chloro group may stabilize the oxime via resonance, reducing hydrolysis. Test stability under acidic/basic conditions (pH 2–12) using UV-Vis spectroscopy .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Follow protocols in : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined at 24–48 hours.
  • Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with structurally related furochromenyl imidazothiazoles (), which showed IC₅₀ values <10 µM .

Q. How to resolve contradictions in spectral data from different synthetic batches?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish oxime protons from aromatic protons .
  • X-ray Crystallography : If crystals are obtainable, confirm absolute configuration and compare with computational models (e.g., DFT-optimized structures) .
  • Batch Consistency : Implement QC protocols (e.g., fixed reaction time/temperature, standardized workup) to minimize variability .

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